Disodium dithiodiacetate
Description
Disodium dithiodiacetate (hypothetical structure: Na₂S₂C₂O₄) is a sodium salt derived from dithiodiglycolic acid (2,2'-dithiodiacetic acid). Its sodium salt form would enhance solubility in aqueous environments, making it suitable for use in pharmaceuticals, food additives, or polymer chemistry .
Properties
CAS No. |
64704-24-1 |
|---|---|
Molecular Formula |
C4H4Na2O4S2 |
Molecular Weight |
226.2 g/mol |
IUPAC Name |
disodium;2-(carboxylatomethyldisulfanyl)acetate |
InChI |
InChI=1S/C4H6O4S2.2Na/c5-3(6)1-9-10-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;/q;2*+1/p-2 |
InChI Key |
IJPIWCAJYRZIMH-UHFFFAOYSA-L |
Canonical SMILES |
C(C(=O)[O-])SSCC(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Disodium dithiodiacetate can be synthesized through the reaction of dithiodiacetic acid with sodium hydroxide. The reaction typically involves dissolving dithiodiacetic acid in water and then adding sodium hydroxide to the solution. The mixture is stirred until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure the efficient production of the compound. The final product is then purified and dried for use in various applications.
Chemical Reactions Analysis
Types of Reactions
Disodium dithiodiacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: The sodium ions in the compound can be substituted with other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various metal salts can be used to substitute the sodium ions.
Major Products Formed
Oxidation: Disulfides are the major products formed.
Reduction: Thiols are produced.
Substitution: The products depend on the substituting cation.
Scientific Research Applications
Disodium dithiodiacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: The compound is used in studies involving redox reactions and as a model compound for studying disulfide bonds.
Industry: this compound is used in the production of various chemicals and as an additive in certain industrial processes.
Mechanism of Action
The mechanism of action of disodium dithiodiacetate involves its ability to undergo redox reactions. The compound can act as both an oxidizing and reducing agent, depending on the conditions. It can form disulfide bonds with thiol-containing molecules, which is a key feature in its biological and chemical applications. The molecular targets and pathways involved include thiol-disulfide exchange reactions and the modulation of redox states in biological systems.
Comparison with Similar Compounds
Disodium Phosphate (Na₂HPO₄)
- Chemical Role : Buffering agent, food additive, and catalyst in organic synthesis (e.g., one-pot synthesis of chromenes) .
- Biological Impact : Inhibits bacterial growth (e.g., Shiga toxin-producing E. coli) but less effectively than sodium citrate at higher concentrations (2.5% sodium citrate reduced STEC phage titers by 100-fold compared to controls) .
- Key Difference : Unlike disodium dithiodiacetate, disodium phosphate lacks redox-active functional groups, limiting its utility in applications requiring electron transfer.
Sodium Citrate (C₆H₅Na₃O₇)
- Applications : Food preservative, anticoagulant, and pH regulator.
- Antimicrobial Action : At 2.5% concentration, sodium citrate increased Shiga toxin production in STEC cultures by 3×10² pfu/mL, suggesting stress-induced toxin release. This compound’s disulfide bond might instead disrupt bacterial redox balance without triggering toxin production .
- Structural Contrast : Sodium citrate’s tricarboxylic structure enables metal chelation, whereas this compound’s disulfide and carboxylate groups may target thiol-containing enzymes .
Disodium EDTA (C₁₀H₁₄N₂Na₂O₈)
- Function : Chelating agent for heavy metals (e.g., lead), used in detergents and pharmaceuticals.
- Toxicity Profile : Causes eye and skin irritation (first aid requires immediate flushing); similar precautions would apply to this compound due to its ionic nature .
- Divergence : EDTA’s hexadentate ligand structure provides superior metal-binding capacity compared to this compound’s simpler chelation via carboxylate and disulfide groups .
Sodium Diacetate (C₄H₇NaO₄)
- Use : Food preservative (E262), inhibits mold and bacteria via acetic acid release.
- Safety : Less toxic than sodium chloroacetate; first aid involves simple washing .
- Comparison : Sodium diacetate’s antimicrobial action relies on acidification, while this compound’s mechanism may involve redox disruption or thiol group oxidation .
Sodium Chloroacetate (C₂H₂ClNaO₂)
- Hazard : Highly toxic; causes severe skin/eye damage and requires urgent medical intervention .
- Application : Intermediate in chemical synthesis.
- Contrast : The chloroacetate group’s electrophilicity makes it reactive but hazardous, whereas this compound’s disulfide bond offers reversible redox activity with lower acute toxicity .
Data Table: Key Properties of Sodium Salts
| Compound | Key Functional Groups | Applications | IC50/Effective Concentration | Toxicity Profile |
|---|---|---|---|---|
| This compound* | -S-S-, -COO⁻Na⁺ | Hypothetical: Redox modulation | N/A | Likely moderate |
| Disodium Phosphate | PO₄³⁻ | Buffering, catalysis | 0.5–2.5% (bacterial growth) | Low |
| Sodium Citrate | -COO⁻, -OH | Food preservative, anticoagulant | 0.5–2.5% (STEC inhibition) | Low |
| Disodium EDTA | -N(CH₂COO⁻)₂ | Chelation, detergents | N/A | Moderate (irritant) |
| Sodium Diacetate | CH₃COO⁻ | Mold inhibition | 0.1–0.3% (food preservation) | Low |
| Sodium Chloroacetate | -Cl, -COO⁻ | Chemical synthesis | N/A | High (corrosive) |
*Hypothetical data inferred from structural analogs.
Research Findings and Implications
- Antimicrobial Action : Sodium citrate and disodium phosphate reduce bacterial growth but may enhance toxin release under stress. This compound’s redox activity could offer a safer alternative by targeting microbial metabolism without inducing virulence .
- Material Science : Disodium fluorescein (a hydrophilic sodium salt) reduces hydrophobic interactions in zein gels, suggesting this compound might similarly modify polymer matrices for drug delivery .
- Enzyme Inhibition : FAD disodium (IC50 = 42.5 µM against Mpro) demonstrates weak inhibition, hinting that this compound’s disulfide could enhance binding to thiol-dependent enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
